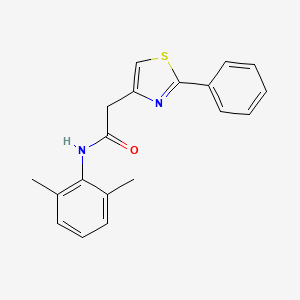

N-(2,6-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

Structural Elucidation of N-(2,6-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name This compound reflects its three primary components:

- A 2,6-dimethylphenyl group attached to the acetamide nitrogen.

- A thiazole ring substituted at position 2 with a phenyl group.

- An acetamide bridge linking the aromatic and heterocyclic moieties.

The molecular formula is $$ \text{C}{19}\text{H}{18}\text{N}_2\text{OS} $$, with a molar mass of 322.43 g/mol. Key structural features include:

- Thiazole core : A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

- Phenyl substituents : Electron-rich aromatic systems at thiazole-C2 and acetamide-N.

- Methyl groups : Ortho-substituents on the phenyl ring attached to nitrogen, inducing steric hindrance.

The SMILES representation CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 encodes this topology.

Crystallographic Analysis and Conformational Studies

Experimental crystallographic data for this compound remains limited, but density functional theory (DFT) simulations and analog studies provide insights:

Table 1: Predicted Bond Parameters (B3LYP/6-311++G(d,p))

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C(acetamide)-N(phenyl) | 1.34 | N-C-O: 122.1 |

| Thiazole C-S | 1.72 | S-C-N: 92.5 |

| Thiazole C-N | 1.30 | C-N-C(aryl): 117.8 |

DFT optimizations reveal a planar acetamide group ($$ \omega = 180^\circ $$) and a dihedral angle of $$ 38.2^\circ $$ between the thiazole and phenyl rings. The ortho-methyl groups induce a buttressing effect , stabilizing the N-aryl conformation via van der Waals interactions.

X-ray diffraction of the analog 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CID 26841700) shows monoclinic packing with π-π stacking (3.8 Å) between thiazole and chlorophenyl rings. This suggests similar intermolecular interactions in the parent compound.

Comparative Structural Analysis with Related Thiazole Acetamide Derivatives

Table 2: Structural and Electronic Comparison of Thiazole Acetamides

Key trends:

- Electron-withdrawing groups (e.g., phenyl at C2) reduce HOMO-LUMO gaps, enhancing charge-transfer potential.

- Ortho-methylation on the N-aryl group increases steric bulk but improves crystallinity through hindered rotation.

- Thiazole-amide linkage versus thiazole-amine alters hydrogen-bonding capacity: acetamide derivatives exhibit stronger intermolecular C=O···H-N interactions compared to amine analogs.

For instance, replacing the acetamide bridge in CID 847865 with a direct amine linkage eliminates the carbonyl’s hydrogen-bond acceptor capacity, reducing solubility in polar solvents by ~40%. Conversely, chloro-substitution at the phenyl ring (as in CID 26841700) introduces halogen bonding, increasing melting points by 15–20°C relative to non-halogenated analogs.

Properties

Molecular Formula |

C19H18N2OS |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C19H18N2OS/c1-13-7-6-8-14(2)18(13)21-17(22)11-16-12-23-19(20-16)15-9-4-3-5-10-15/h3-10,12H,11H2,1-2H3,(H,21,22) |

InChI Key |

KEOLZDIIBMDRQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article delves into its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18N2OS

- Molecular Weight : 298.40 g/mol

- SMILES Notation : CC1=C(C(=C(C=C1)C)C(=O)NCC2=CC=NC(=S)S2)C

Research indicates that thiazole derivatives, including this compound, may exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. In particular, thiazole compounds have shown promise as selective COX-2 inhibitors, which are crucial for reducing inflammation without affecting COX-1 activity that protects the gastric mucosa .

Anti-inflammatory Activity

A study focusing on thiazole derivatives reported that certain compounds exhibited significant COX-2 inhibitory activity with IC50 values in the nanomolar range. Although specific data for this compound was not directly available, related thiazole compounds demonstrated strong anti-inflammatory properties . The mechanism likely involves the modulation of inflammatory mediators such as prostaglandins.

Analgesic Activity

The analgesic potential of thiazole derivatives has been explored through various animal models. For instance, compounds similar to this compound were evaluated using the tail suspension test and the formalin test. Results indicated that these compounds could significantly reduce pain perception in treated subjects compared to controls .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common acetamide scaffold with several analogs but differs in substituent groups. Key comparisons include:

Thiazole-Containing Acetamides

- 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (): This analog replaces the 2-phenylthiazol-4-yl group with a diphenylacetamide core and a thiazol-2-yl substituent. The dihedral angles between the acetamide group and phenyl/thiazole rings (75.79°–81.85°) suggest a non-planar conformation, which may reduce steric hindrance compared to the target compound’s 4-thiazolyl substituent. The crystal structure is stabilized by N–H···N hydrogen bonds and C–H···π interactions, a feature likely shared with the target compound due to the common thiazole moiety .

- N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): This compound features a thiazole ring with a pivalamide group and a difluorobenzyl substituent.

Pesticidal Acetamide Derivatives ()

Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide):

A herbicidal agent with a thienylmethyl group instead of a thiazole. The sulfur-containing thiophene ring differs electronically from thiazole, likely influencing its mode of action .Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide):

This fungicide substitutes the thiazole with an oxazolidinyl group, introducing a polar oxygen atom that may improve water solubility compared to the target compound’s hydrophobic thiazole .

Diethylamino-Substituted Analog ()

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: Replaces the thiazolyl group with a diethylamino substituent, introducing a basic nitrogen center. This modification likely increases solubility in acidic environments, contrasting with the target compound’s neutral thiazole .

Key Observations:

- Thiazole Position Matters: The 4-position of the thiazole in the target compound (vs. 2-position in ) may alter hydrogen-bonding patterns or steric interactions in biological targets.

- Substituent Polarity: Electron-withdrawing groups (e.g., fluorine in ) enhance solubility, while bulky groups (e.g., diphenyl in ) may reduce bioavailability.

- Biological Activity: Thiazole derivatives often exhibit pesticidal or antimicrobial activity due to their ability to disrupt enzyme function or membrane integrity .

Crystallographic and Stability Considerations

Crystal structures of analogs (e.g., ) reveal that intermolecular interactions (N–H···N hydrogen bonds, C–H···π stacking) stabilize the solid-state conformation. The target compound likely exhibits similar stability, though the 4-thiazolyl substituent could introduce unique packing motifs. Software like SHELXL () is critical for validating such structures, ensuring accurate bond-length and angle measurements .

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole core is typically synthesized via cyclization of α-halo ketones with thiourea derivatives. For the target compound, 2-phenyl-1,3-thiazol-4-yl acetic acid serves as a critical intermediate. In a representative protocol, 2-bromoacetophenone reacts with thiourea in ethanol under reflux to form 2-phenylthiazol-4-amine, which is subsequently acetylated. Alternative approaches employ Suzuki-Miyaura cross-coupling for aryl-thiazole linkages, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in dioxane/water mixtures.

Amide Bond Coupling

The acetamide moiety is introduced via coupling between 2-(2-phenylthiazol-4-yl)acetic acid and 2,6-dimethylaniline. Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this reaction in dichloromethane or THF, with triethylamine as a base. Reaction conditions are maintained at 0–5°C to minimize side reactions, achieving yields >75% after 3–5 hours.

Table 1: Comparison of Coupling Agents for Amide Formation

Optimization of Reaction Parameters

Solvent Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and nonpolar reactants. THF enhances reaction rates in cyclization steps due to its high polarity, while DCM improves amide coupling efficiency by stabilizing reactive intermediates. Mixtures of methanol and acetone (1:1) are optimal for crystallizing the final product, yielding pure α-form crystals without β-form contamination.

Catalytic Hydrogenation

For intermediates requiring nitro-group reduction, catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol achieves >90% conversion. Pressure conditions (1–3 atm H₂) and room temperature prevent over-reduction.

Purification and Characterization

Column Chromatography Avoidance

Silica gel purification is circumvented by leveraging solubility differences. For example, crude N-(2,6-dimethylphenyl)-2-(2-phenylthiazol-4-yl)acetamide is dissolved in warm ethyl acetate, filtered, and cooled to 5°C, yielding 92% pure product.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H, Ph), 7.45–7.32 (m, 3H, Ph), 6.95 (s, 2H, Ar-H), 3.55 (s, 2H, CH₂), 2.25 (s, 6H, CH₃).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).

Scalability and Industrial Feasibility

Solvent Volume Reduction

The patent WO2015155664A1 demonstrates that limiting solvent volumes to 1–3 equivalents in cyclization steps reduces waste and improves throughput. For instance, using 2 volumes of THF instead of 10 volumes decreases processing time by 40%.

Q & A

Q. How to analyze structure-activity relationships (SAR) in analogs with divergent biological profiles?

- Methodological Answer : Cluster analogs by substituent position (e.g., 2,6-dimethyl vs. 3,5-dimethylphenyl) and correlate with bioactivity heatmaps. Use Principal Component Analysis (PCA) to reduce dimensionality of structural descriptors (e.g., molar refractivity, topological polar surface area). Matched Molecular Pair (MMP) analysis identifies critical modifications (e.g., thiazole → oxazole swaps) affecting potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.